N-(3-Bromophenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide
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Overview
Description
N-(3-Bromophenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide is a compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological and pharmacological properties, making them significant in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of N-(3-Bromophenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide typically involves electrophilic cyclization reactions. One common method starts with 2-alkynyl thioanisoles, which undergo cyclization in the presence of sodium halides and copper (II) sulfate. This environmentally benign method uses ethanol as the solvent and results in high yields of the desired product .
Chemical Reactions Analysis
N-(3-Bromophenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
N-(3-Bromophenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of key enzymes and interference with DNA replication .
Comparison with Similar Compounds
N-(3-Bromophenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide can be compared with other benzothiophene derivatives such as:
Raloxifene: Used for the treatment of breast cancer.
Zileuton: An anti-inflammatory drug.
Sertaconazole: An antifungal agent.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
N-(3-bromophenyl)-N-(3-chloro-1-benzothiophen-2-yl)formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClNOS/c16-10-4-3-5-11(8-10)18(9-19)15-14(17)12-6-1-2-7-13(12)20-15/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKAGXVHYLUMOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)N(C=O)C3=CC(=CC=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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